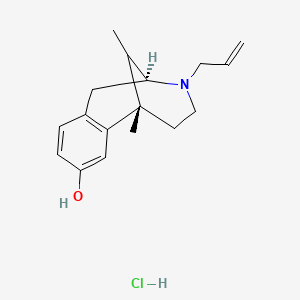
(+)-N-Allylnormetazocine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-N-Allylnormetazocine (hydrochloride) is a synthetic compound belonging to the class of benzomorphan opioids. It is known for its analgesic properties and has been studied for its potential use in pain management. The compound is a stereoisomer of normetazocine and is often used in research to understand the pharmacological effects of opioids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-Allylnormetazocine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with normetazocine, which is a benzomorphan derivative.
Allylation: Normetazocine undergoes an allylation reaction where an allyl group is introduced. This is usually achieved using allyl bromide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (+)-N-Allylnormetazocine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of normetazocine are allylated using industrial-grade reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Conversion to Hydrochloride: The purified compound is then converted to its hydrochloride salt and packaged for distribution.
化学反应分析
Types of Reactions
(+)-N-Allylnormetazocine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of normetazocine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(+)-N-Allylnormetazocine (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of benzomorphan derivatives.
Biology: Investigated for its effects on opioid receptors and its potential as a pain management agent.
Medicine: Studied for its analgesic properties and potential use in treating chronic pain.
Industry: Used in the development of new opioid analgesics with improved efficacy and safety profiles.
作用机制
(+)-N-Allylnormetazocine (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu, delta, and kappa opioid receptors. Upon binding, the compound activates these receptors, leading to analgesic effects by inhibiting the transmission of pain signals.
相似化合物的比较
Similar Compounds
Normetazocine: The parent compound of (+)-N-Allylnormetazocine.
Metazocine: Another benzomorphan derivative with similar analgesic properties.
Pentazocine: A synthetic opioid with a similar structure and pharmacological profile.
Uniqueness
(+)-N-Allylnormetazocine (hydrochloride) is unique due to its specific stereochemistry, which influences its binding affinity and activity at opioid receptors. This stereoisomer has been shown to have distinct pharmacological effects compared to its counterparts, making it valuable for research and potential therapeutic applications.
属性
分子式 |
C17H24ClNO |
|---|---|
分子量 |
293.8 g/mol |
IUPAC 名称 |
(1S,9S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12?,16-,17-;/m0./s1 |
InChI 键 |
ZTGMHFIGNYXMJV-XLIAGRDUSA-N |
手性 SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


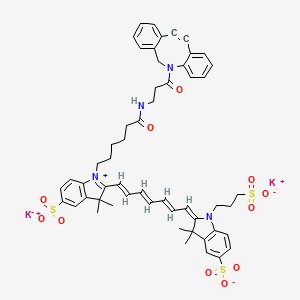
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)

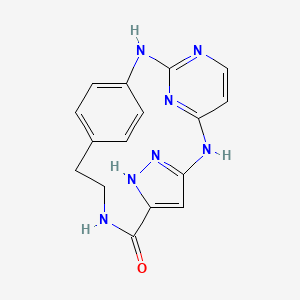
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
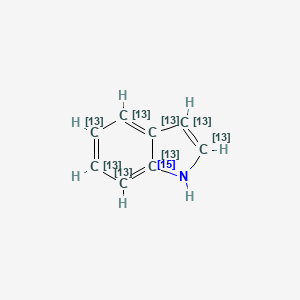
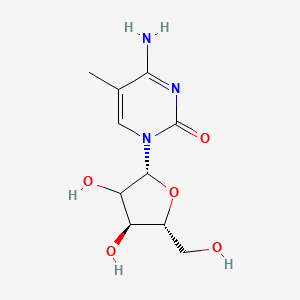

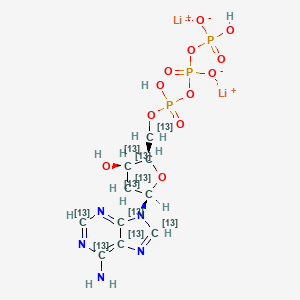
![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)
![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)


